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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbonitrile

Cat. No.: B016962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 1-Acetylpiperidine-4-carbonitrile, a key building block in medicinal chemistry. Due to the
limited availability of direct experimental spectra for this specific compound, this document
presents a detailed analysis based on data from closely related structures, including 1-
acetylpiperidine and 4-cyanopiperidine. The information herein is intended to serve as a
valuable reference for the identification, characterization, and quality control of 1-
Acetylpiperidine-4-carbonitrile in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-Acetylpiperidine-4-carbonitrile. These
predictions are derived from the analysis of spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 1-Acetylpiperidine-4-carbonitrile

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b016962?utm_src=pdf-interest
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/product/b016962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~3.8-3.6 m 2H Axial H at C2, C6
~3.2-3.0 m 2H Equatorial H at C2, C6
~2.9-2.7 m 1H Hat C4
2.11 s 3H -C(O)CHs
~2.0-1.8 m 4H Hat C3, C5

Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 6 0.00 ppm.

Table 2: Predicted 13C NMR Spectral Data for 1-Acetylpiperidine-4-carbonitrile

Chemical Shift (8) (ppm) Assignment
~169 -C=0

~122 -C=N

~45 C2,C6

~30 C3,C5

~25 C4

~21 -C(O)CHs

Solvent: CDCls. Reference: CDCls at & 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Acetylpiperidine-4-carbonitrile
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Wavenumber (cm~?) Intensity Assignment

~2950 - 2850 Medium-Strong C-H stretching (aliphatic)
~2245 Medium-Sharp C=N stretching (nitrile)
~1640 Strong C=0 stretching (amide)
~1440 Medium C-H bending

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-Acetylpiperidine-4-carbonitrile

miz Interpretation

152 [M]* (Molecular lon)

110 [M - CH2COJ*

95 [M - CHsCONH:]*

82 [Piperidine ring fragment]*
43 [CHsCOJ*

lonization method: Electron lonization (El).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-Acetylpiperidine-4-carbonitrile (5-10 mg) is dissolved in approximately 0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube. Both *H and 3C NMR spectra are
recorded on a 400 MHz or higher field NMR spectrometer. For *H NMR, a sufficient number of
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scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled
pulse sequence is used.

Infrared (IR) Spectroscopy

For a solid sample, a small amount of 1-Acetylpiperidine-4-carbonitrile is finely ground with
dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film
of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g.,
dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the
solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

A dilute solution of 1-Acetylpiperidine-4-carbonitrile in a suitable volatile solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer. For Electron lonization (EI),
the sample is introduced via a direct insertion probe or a gas chromatograph. The mass
spectrum is recorded, typically over a mass-to-charge (m/z) range of 40-400, to observe the
molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Acetylpiperidine-4-carbonitrile.
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Sample Preparation
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Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Data for 1-Acetylpiperidine-4-carbonitrile:
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[https://www.benchchem.com/product/b016962#spectroscopic-data-for-1-acetylpiperidine-4-

carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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